molecular formula C24H25N3O4S B6552183 methyl 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1040678-93-0

methyl 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6552183
CAS No.: 1040678-93-0
M. Wt: 451.5 g/mol
InChI Key: SVLUDVKZSBXLRQ-UHFFFAOYSA-N
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Description

Methyl 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a tetrahydroquinazoline core fused with a piperidine moiety and a sulfanylidene group. Its structure combines a benzyl-substituted piperidine ring, a thione group at position 2, and a methyl ester at position 5. Crystallographic refinement tools like SHELXL have been critical in elucidating its molecular conformation and bond parameters, enabling precise structural validation .

Properties

IUPAC Name

methyl 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-31-23(30)18-7-8-19-20(14-18)25-24(32)27(22(19)29)15-21(28)26-11-9-17(10-12-26)13-16-5-3-2-4-6-16/h2-8,14,17H,9-13,15H2,1H3,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLUDVKZSBXLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetic acid. Inhibiting AChE increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Biological Activity

Methyl 3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C27H29N3O3S
Molecular Weight: 476.63 g/mol
CAS Number: 367913-81-3

The compound features a piperidine moiety, which is often associated with various biological activities, including receptor modulation and enzyme inhibition. Its unique structure allows for interaction with multiple biological targets.

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Interaction: The piperidine structure is known to interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
  • Cytotoxicity: Preliminary studies indicate that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for anticancer drug development.

Cytotoxicity and Anticancer Potential

Recent research has highlighted the cytotoxic effects of related compounds on various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Mechanism
Compound AHCT116 (Colon Cancer)5.0Induces apoptosis via caspase activation
Compound BHL-60 (Leukemia)4.5Disrupts mitochondrial membrane potential

These findings suggest that this compound could exhibit similar properties due to its structural analogies with these compounds.

Case Studies

  • Study on Colon Cancer Cells:
    A study evaluated the effects of various piperidine derivatives on colon cancer cell lines (HCT116 and HT29). Results indicated that compounds with similar structures significantly reduced cell viability and induced apoptosis through caspase pathway activation .
  • Antimicrobial Activity:
    Another investigation assessed the antimicrobial properties of related compounds against bacterial strains. The results demonstrated that certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting potential applications in treating infections .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

ParameterValue
AbsorptionHigh
Blood-Brain Barrier PenetrationYes
Toxicity ProfileLow in non-malignant cells

These parameters indicate favorable characteristics for drug development, particularly for central nervous system targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

The tetrahydroquinazoline scaffold distinguishes this compound from analogs like 1,3,4-oxadiazoles or piperazine derivatives. For example, 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a-o) shares a sulfonyl-thioether linkage but lacks the fused quinazoline system .

Table 1: Structural Comparison of Core Motifs

Compound Class Core Structure Key Substituents Pharmacological Target
Tetrahydroquinazoline derivative Fused bicyclic system (quinazoline + piperidine) 2-Sulfanylidene, 7-methyl ester Antimicrobial enzymes
1,3,4-Oxadiazole derivatives Five-membered oxadiazole ring Sulfonyl-thioether, 5-substituted groups Antibacterial agents
Functional Group Contributions
  • This contrasts with sulfonyl groups in oxadiazole derivatives, which prioritize steric bulk and solubility .
  • Benzylpiperidine Moiety: The 4-benzylpiperidine side chain may confer lipophilicity, aiding blood-brain barrier penetration. Similar piperidine derivatives are noted for CNS activity, though this compound’s ester group may limit such effects.

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